molecular formula C17H33NO B13791356 Propanenitrile, 3-(tetradecyloxy)- CAS No. 68527-83-3

Propanenitrile, 3-(tetradecyloxy)-

Cat. No.: B13791356
CAS No.: 68527-83-3
M. Wt: 267.4 g/mol
InChI Key: NSEZEILPAFNORQ-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(tetradecyloxy)- is a nitrile derivative characterized by a tetradecyloxy (C₁₄H₂₉O-) group attached to the third carbon of the propanenitrile backbone. This compound belongs to the broader class of alkoxypropanenitriles, where the substituent’s chain length and functional groups significantly influence its physicochemical properties and applications. The tetradecyloxy group’s long alkyl chain likely enhances hydrophobicity, making it suitable for applications in surfactants, polymer chemistry, or specialized organic synthesis .

Properties

CAS No.

68527-83-3

Molecular Formula

C17H33NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-tetradecoxypropanenitrile

InChI

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h2-14,16-17H2,1H3

InChI Key

NSEZEILPAFNORQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-(tetradecyloxy)- can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically heated under reflux to ensure complete substitution . Another method involves the dehydration of primary amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production of nitriles, including propanenitrile, 3-(tetradecyloxy)-, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol can produce propionitrile, which can then be further modified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-(tetradecyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.

Major Products

    Hydrolysis: Carboxylic acids and ammonium salts.

    Reduction: Primary amines.

    Nucleophilic Addition: Ketones.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent’s chain length and electronegativity critically impact molecular weight, boiling point, and solubility. Below is a comparison of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Density (g/cm³) Key References
Propanenitrile, 3-methoxy C₄H₇NO 69.11 Methoxy (CH₃O-) Not reported Not reported
Propanenitrile, 3-hydroxy C₃H₅NO 71.08 Hydroxy (-OH) Not reported Not reported
Propanenitrile, 3-(ethenyloxy)- homopolymer (C₅H₇NO)ₙ 97.12 (monomer) Ethenyloxy (CH₂=CHO-) Not reported Not reported
Propanenitrile, 3,3,3-trifluoro-2-(2-propenyloxy)-2-(trifluoromethyl) C₇H₅F₆NO 245.11 Fluoroalkoxy 162.7 (predicted) 1.357

Key Observations :

  • Chain Length : Longer substituents (e.g., tetradecyloxy) increase molecular weight and hydrophobicity compared to shorter chains (e.g., methoxy). This affects solubility in polar solvents and may enhance thermal stability.
  • Electron-Withdrawing Groups : Fluorinated substituents (e.g., in ) lower boiling points due to reduced intermolecular forces, while hydroxy groups () increase polarity.
Reactivity and Functional Group Interactions
  • Nitrile Group Reactivity : The -CN group in all propanenitriles is highly polar, enabling nucleophilic additions or reductions. For example, 3-methoxypropanenitrile () may undergo hydrolysis to form carboxylic acids, while the tetradecyloxy analog’s bulky substituent could sterically hinder such reactions.

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